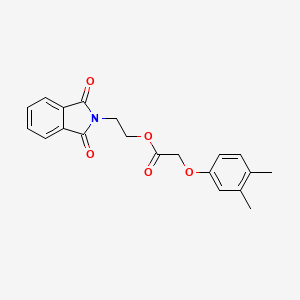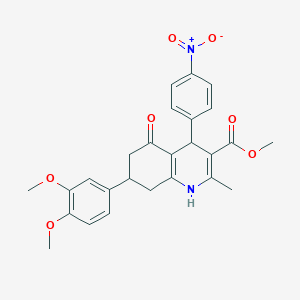![molecular formula C30H25ClN4O3S B11640411 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11640411.png)
4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-clorofenil)-5-ciano-6-({2-[(4-etoxifenil)amino]-2-oxoethyl}sulfanil)-2-metil-N-fenilpiridina-3-carboxamida es un compuesto orgánico complejo con una amplia gama de posibles aplicaciones en diversos campos como la química, la biología, la medicina y la industria
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(4-clorofenil)-5-ciano-6-({2-[(4-etoxifenil)amino]-2-oxoethyl}sulfanil)-2-metil-N-fenilpiridina-3-carboxamida normalmente implica varios pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso a menudo comienza con la preparación de compuestos intermedios, que luego se someten a reacciones adicionales para formar el producto final. Las rutas sintéticas comunes pueden incluir la sustitución nucleofílica, las reacciones de condensación y los procesos de ciclización. Las condiciones de reacción, como la temperatura, el disolvente y los catalizadores, desempeñan un papel crucial en la determinación del rendimiento y la pureza del producto final.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y rentabilidad. El proceso puede incluir reacciones de flujo continuo, síntesis automatizada y el uso de técnicas avanzadas de purificación para obtener el compuesto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(4-clorofenil)-5-ciano-6-({2-[(4-etoxifenil)amino]-2-oxoethyl}sulfanil)-2-metil-N-fenilpiridina-3-carboxamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo dando como resultado la formación de nuevos grupos funcionales.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que lleva a la conversión de grupos funcionales a un estado de oxidación más bajo.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo usando reactivos y condiciones específicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones pueden incluir agentes oxidantes (p. ej., permanganato de potasio), agentes reductores (p. ej., borohidruro de sodio) y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, son fundamentales para determinar el resultado de estas reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir compuestos con grupos funcionales adicionales que contienen oxígeno, mientras que las reacciones de reducción pueden producir compuestos con grupos funcionales reducidos.
Aplicaciones Científicas De Investigación
4-(4-clorofenil)-5-ciano-6-({2-[(4-etoxifenil)amino]-2-oxoethyl}sulfanil)-2-metil-N-fenilpiridina-3-carboxamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: El compuesto puede utilizarse en estudios relacionados con la inhibición de enzimas, la unión de proteínas y las vías de señalización celular.
Industria: El compuesto puede utilizarse en el desarrollo de nuevos materiales, como polímeros y recubrimientos, con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-(4-clorofenil)-5-ciano-6-({2-[(4-etoxifenil)amino]-2-oxoethyl}sulfanil)-2-metil-N-fenilpiridina-3-carboxamida implica su interacción con objetivos moleculares y vías específicas. Este compuesto puede actuar como un inhibidor o activador de ciertas enzimas, receptores o moléculas de señalización, lo que lleva a diversos efectos biológicos. El mecanismo exacto depende de la aplicación específica y el contexto molecular en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a 4-(4-clorofenil)-5-ciano-6-({2-[(4-etoxifenil)amino]-2-oxoethyl}sulfanil)-2-metil-N-fenilpiridina-3-carboxamida incluyen otros derivados de la piridina, como:
- 4-(4-clorofenil)-5-ciano-6-({2-[(4-metoxifenil)amino]-2-oxoethyl}sulfanil)-2-metil-N-fenilpiridina-3-carboxamida
- 4-(4-bromofenil)-5-ciano-6-({2-[(4-etoxifenil)amino]-2-oxoethyl}sulfanil)-2-metil-N-fenilpiridina-3-carboxamida
Singularidad
La singularidad de 4-(4-clorofenil)-5-ciano-6-({2-[(4-etoxifenil)amino]-2-oxoethyl}sulfanil)-2-metil-N-fenilpiridina-3-carboxamida radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La estructura de este compuesto permite interacciones únicas con objetivos moleculares, lo que lo hace valioso para diversas investigaciones e industriales
Propiedades
Fórmula molecular |
C30H25ClN4O3S |
|---|---|
Peso molecular |
557.1 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-5-cyano-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C30H25ClN4O3S/c1-3-38-24-15-13-23(14-16-24)34-26(36)18-39-30-25(17-32)28(20-9-11-21(31)12-10-20)27(19(2)33-30)29(37)35-22-7-5-4-6-8-22/h4-16H,3,18H2,1-2H3,(H,34,36)(H,35,37) |
Clave InChI |
HBDZXHVNBHWKJB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-5-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640330.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11640338.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640344.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640349.png)
![(5Z)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640352.png)
![(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11640359.png)
![ethyl 3-[(N-benzylglycyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B11640367.png)

![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640378.png)
![ethyl 4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11640383.png)
![4-{[4-(4-Chlorobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B11640388.png)
![Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate](/img/structure/B11640393.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640405.png)

